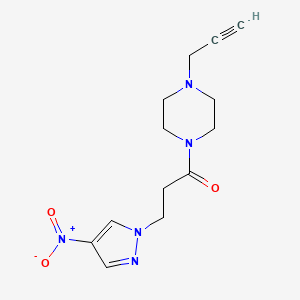

3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-2-4-15-6-8-16(9-7-15)13(19)3-5-17-11-12(10-14-17)18(20)21/h1,10-11H,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRBBZNNVVNPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)CCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Nitropyrazole Moiety: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

Alkylation of Piperazine: The piperazine ring is alkylated with propargyl bromide in the presence of a base such as potassium carbonate.

Coupling Reaction: The nitropyrazole and the alkylated piperazine are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitropyrazole moiety can undergo further oxidation to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Aminopyrazole derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

Pharmacology: Studies on its interaction with various biological targets can provide insights into its potential therapeutic effects.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The nitropyrazole moiety may play a role in binding to these targets, while the propynylpiperazine group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1. Comparison of Propan-1-one Derivatives

Piperazine-Containing Analogues

Piperazine derivatives in and highlight the role of substituents on pharmacological properties:

- : 1-(4-{3-[4-(4-ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one incorporates a hydroxypropoxy linker and ethylphenyl group. The ethyl substituent enhances lipophilicity compared to the target compound’s prop-2-ynyl group, which may improve membrane permeability .

- : (2~{S})-1-(4-isoquinolin-5-ylpiperazin-1-yl)-2-methyl-3-(3-methyl-4-phenyl-pyrazol-1-yl)-2-oxidanyl-propan-1-one demonstrates how isoquinoline and methylpyrazole substituents modulate receptor binding. The target’s nitro group may confer stronger hydrogen-bonding capacity than methyl or phenyl groups .

Toxicity and Genotoxicity Considerations

- Flavoring Agents (): Propan-1-one derivatives like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) were evaluated for genotoxicity. While No. 2158 tested negative in bacterial assays, structurally related compounds (Nos. The nitro group in the target compound may raise similar concerns, warranting further toxicological evaluation .

Physicochemical and Spectroscopic Properties

- TLC Mobility : ME-2 (Rf = 0.38) and ME-4 (Rf = 0.40) suggest halogenated derivatives exhibit slightly higher polarity than phenyl-substituted analogs. The target compound’s nitro group may further reduce mobility compared to ME series .

- ¹H NMR Trends : Pyrazoline methylene protons in ME compounds resonate at δ 1.27–1.32, while pyrazole ring protons appear at δ 3.65–3.67. The target compound’s nitropyrazole and propargyl groups would likely shift these signals upfield or downfield due to electronic effects.

Biological Activity

The compound 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be analyzed through its components:

- Nitropyrazole moiety: Known for its role in various biological activities, particularly in anti-inflammatory and anti-cancer properties.

- Piperazine derivative: Often associated with neuroactive properties and modulation of neurotransmitter systems.

Molecular Formula

The molecular formula for this compound is .

The biological activity of 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is primarily attributed to its interaction with various biological targets, including:

- P2X3 Receptors: This compound has been shown to act as a modulator of P2X3 receptors, which are involved in pain signaling pathways. Inhibition of these receptors may lead to analgesic effects, making it a candidate for pain management therapies .

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

- Pain Management: Due to its action on P2X3 receptors, this compound may be effective in treating chronic pain conditions.

- Anti-inflammatory Activity: The nitro group on the pyrazole ring may contribute to anti-inflammatory effects, as seen with other nitro-substituted compounds that exhibit such properties .

Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives. Notable findings include:

Case Study 1: Pain Management Efficacy

A study conducted on the efficacy of piperazine derivatives highlighted the analgesic properties associated with compounds structurally similar to 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one. In this study, rodents were administered varying doses of the compound, resulting in a significant decrease in pain responses measured by behavioral assays.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of nitro-substituted pyrazoles. The results indicated that these compounds could inhibit pro-inflammatory cytokine production, suggesting a mechanism by which they could alleviate conditions such as arthritis or inflammatory bowel disease.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 3-(4-Nitropyrazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the nitropyrazole and propargylpiperazine moieties. Key steps include:

- Temperature Control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., CuI) may be used to promote coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from by-products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with nitropyrazole protons appearing as distinct singlets (~8.5–9.0 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., nitro group stretches at ~1520 cm⁻¹, carbonyl at ~1680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities <1% .

- Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

- TLC Monitoring : Pre-purification checks using silica plates and ethyl acetate/hexane (1:1) .

Q. What stability considerations are critical for long-term storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis or oxidation of the nitro group .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for the propargylpiperazine coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu systems for Sonogashira-like coupling efficiency .

- Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions and improves yields by 15–20% .

- Stoichiometry Adjustments : Excess propargylpiperazine (1.2 eq.) drives the reaction to completion .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Differentiates dynamic processes (e.g., rotational isomerism) causing splitting anomalies .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals and confirms connectivity between nitropyrazole and piperazine groups .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts to validate assignments .

Q. How to design cell-based assays to evaluate the compound’s bioactivity?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on piperazine/nitropyrazole pharmacophores .

- Dose-Response Curves : Test 0.1–100 µM concentrations in HEK293 or HeLa cells with viability assays (MTT) .

- Control Compounds : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Q. What experimental approaches elucidate the mechanism of action for this compound?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) screens for direct target interactions .

- Proteomics : SILAC labeling identifies differentially expressed proteins post-treatment .

- Molecular Dynamics Simulations : Simulate docking poses with putative targets (e.g., PI3Kγ) to predict binding modes .

Q. How to apply statistical methods in pharmacological studies involving this compound?

- Methodological Answer :

- Experimental Design : Use randomized block designs to account for batch variability (e.g., synthesis lots) .

- ANOVA/Tukey Tests : Analyze dose-response data across replicates to confirm significance (p < 0.05) .

- PCA Analysis : Reduce dimensionality in omics datasets to identify key pathways affected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.